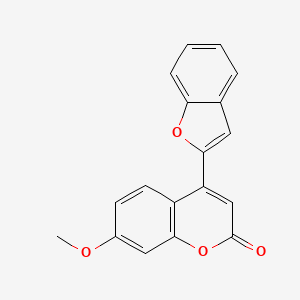

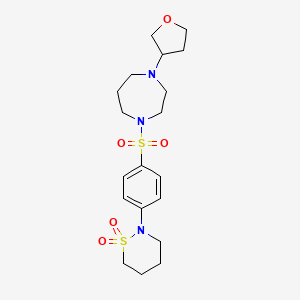

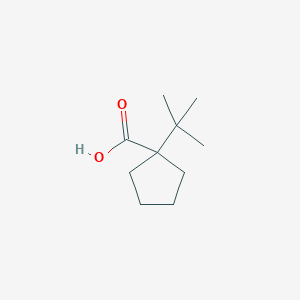

2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a useful research compound. Its molecular formula is C19H29N3O5S2 and its molecular weight is 443.58. The purity is usually 95%.

BenchChem offers high-quality 2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Reduction and Kinetic Studies

- Cryo-electrochemistry in Tetrahydrofuran (THF): Research demonstrates the application of cryo-electrochemistry in tetrahydrofuran for the reductive, alkyl-sulfur bond cleavage of phenyl sulfone. The studies particularly highlight the advantages of low-temperature analyses in terms of yield optimization and kinetic data extraction for electrochemical reactions, showing the potential for precise control over such processes (Fietkau et al., 2006).

Synthesis of Heterocyclic Compounds

- Ugi Multicomponent Reaction and Intramolecular Nucleophilic Substitution: This approach has been used for the synthesis of diazepane or diazocane systems, providing a convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. The process emphasizes the utility of sequential reactions in creating complex molecular structures efficiently and with high yield, showcasing the compound's role in facilitating complex organic syntheses (Banfi et al., 2007).

Corrosion Inhibition

- Synthesis and Study of Poly[(hydrazinylazo)]thiazoles: The application in corrosion protection for cast iron-carbon alloy in molar HCl solution demonstrates the potential of such compounds in industrial settings. The research emphasizes the role of these compounds in significantly increasing corrosion resistance, thereby highlighting their importance in material preservation and maintenance (El-Lateef et al., 2021).

Photocatalysis and Organic Synthesis

- Intramolecular Oxysulfonylation of Alkenes with Sulfur Dioxide: The study presents a method promoted by visible light, which provides a pathway for the synthesis of sulfonated tetrahydrofurans and related compounds. This illustrates the compound's relevance in photocatalytic processes and its potential in synthesizing valuable chemical entities with diverse applications (He et al., 2018).

Catalysis and Chemical Synthesis

- Copper(II)-Catalyzed Reaction of 2,3-Allenoic Acids, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates: The research demonstrates a novel method leading to 4-sulfonylated furan-2(5 H)-ones. It showcases the compound's utility in catalysis, enabling the formation of complex molecular structures under mild conditions (Zhou et al., 2019).

properties

IUPAC Name |

2-[4-[[4-(oxolan-3-yl)-1,4-diazepan-1-yl]sulfonyl]phenyl]thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5S2/c23-28(24)15-2-1-11-22(28)17-4-6-19(7-5-17)29(25,26)21-10-3-9-20(12-13-21)18-8-14-27-16-18/h4-7,18H,1-3,8-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLOGZDQLUZCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCN(CC3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl 3-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2646428.png)

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2646435.png)

![Methyl 3-{[(4-ethylphenyl)(methyl)amino]sulfonyl}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2646436.png)

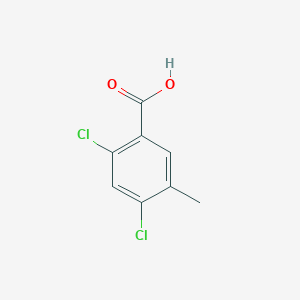

![2-[(3-Chlorophenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B2646442.png)

![Methyl 3-{[(3-fluoro-4-methylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2646445.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2646446.png)

![1-ethyl-6-(2-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2646447.png)

![Methyl (4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)phenyl)carbamate](/img/structure/B2646448.png)